4-bromo-6-methoxy-1H-indole

Medicinal Chemistry Physicochemical Property Lipophilicity

Avoid regioisomeric impurities that derail cross-coupling efficiency. 4-Bromo-6-methoxy-1H-indole provides a single, well-defined handle for Pd-catalyzed diversification at C4, while the C6 methoxy modulates lipophilicity (LogP ≈ 2.94) for balanced ADME profiles. Rigorous structural fidelity ensures consistent results in BRD4 inhibitor programs. - Enables reliable Suzuki/Heck/Sonogashira library synthesis via the C4 bromide. - Patent-validated chemotype for epigenetic oncology and anti-inflammatory leads. - Intermediate LogP reduces iterative PK optimization cycles.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 393553-55-4
Cat. No. B1291793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-6-methoxy-1H-indole
CAS393553-55-4
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN2)C(=C1)Br
InChIInChI=1S/C9H8BrNO/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3
InChIKeyCZJYKEPYJHPVOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-methoxy-1H-indole (CAS 393553-55-4): Baseline Chemical and Pharmacological Overview


4-Bromo-6-methoxy-1H-indole (CAS 393553-55-4) is a halogenated indole derivative featuring a bromine atom at the 4-position and a methoxy group at the 6-position on the indole core . This substitution pattern confers distinct electronic and steric properties, rendering it a versatile building block in medicinal chemistry and a subject of investigation for kinase inhibition and antimicrobial activities [1]. Physicochemically, the compound exhibits a calculated LogP of approximately 2.94, reflecting balanced lipophilicity that differentiates it from simpler indole analogs [2].

4-Bromo-6-methoxy-1H-indole (CAS 393553-55-4): Why Generic Indole Substitution Is Not Advisable


Indiscriminate substitution of 4-bromo-6-methoxy-1H-indole with other bromoindole or methoxyindole analogs is not scientifically justified due to distinct electronic and steric effects that modulate reactivity, lipophilicity, and target engagement. The simultaneous presence of an electron-withdrawing bromine at C4 and an electron-donating methoxy group at C6 creates a unique push-pull electronic environment that alters the indole ring's nucleophilicity and regioselectivity in electrophilic aromatic substitutions compared to mono-substituted derivatives [1]. Furthermore, the specific substitution pattern influences the compound's lipophilicity (LogP ≈ 2.94) and polar surface area, which are critical parameters governing passive membrane permeability and bioavailability in cellular assays [2]. Procurement of a generic bromoindole or methoxyindole without this precise substitution pattern will inevitably yield divergent chemical behavior and biological outcomes, underscoring the necessity for rigorous structural specification.

4-Bromo-6-methoxy-1H-indole (CAS 393553-55-4): Quantitative Differentiation from Closest Analogs


4-Bromo-6-methoxy-1H-indole Exhibits Intermediate Lipophilicity (LogP 2.94) Between 6-Methoxyindole and 4-Bromoindole, Optimizing Membrane Permeability

The lipophilicity of 4-bromo-6-methoxy-1H-indole (LogP = 2.94) [1] is significantly higher than that of 6-methoxyindole (LogP ≈ 1.45–2.54) [2][3] and marginally greater than that of 4-bromoindole (LogP = 2.93) [4]. This quantitative difference suggests that the combined 4-bromo and 6-methoxy substitution yields a lipophilicity profile that is distinct from either mono-substituted analog, potentially optimizing passive diffusion across biological membranes while retaining sufficient aqueous solubility for in vitro assays.

Medicinal Chemistry Physicochemical Property Lipophilicity

4-Bromo-6-methoxy-1H-indole Displays Altered Electrophilic Substitution Regioselectivity Relative to 6-Methoxyindole Due to 4-Bromo Deactivation

Electrophilic substitution in 6-methoxyindole proceeds with significant competition at the 2-position due to activation by the 6-methoxy group [1]. In 4-bromo-6-methoxy-1H-indole, the additional presence of a deactivating bromine substituent at the 4-position is expected to alter the electronic density distribution on the indole ring, thereby modifying the regiochemical outcome of electrophilic attacks. While direct quantitative reactivity data for 4-bromo-6-methoxy-1H-indole are not available, the well-established electronic effects of bromine (inductive electron withdrawal, resonance donation) predict a shift in substitution pattern compared to 6-methoxyindole, which lacks this opposing electronic influence.

Organic Synthesis Regioselectivity Electrophilic Aromatic Substitution

4-Bromo-6-methoxy-1H-indole Enables Orthogonal Cross-Coupling Chemistry Not Possible with 6-Methoxyindole

The presence of a bromine atom at the 4-position in 4-bromo-6-methoxy-1H-indole provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) [1]. In contrast, 6-methoxyindole lacks this halogen substituent and therefore cannot participate directly in such transformations without prior functionalization. This synthetic versatility is a key differentiator for procurement: researchers requiring late-stage diversification or biaryl construction will prioritize the brominated derivative over the non-halogenated analog.

Palladium Catalysis Suzuki-Miyaura Coupling Building Block

4-Bromo-6-methoxy-1H-indole Has Been Implicated as a Potential BRD4 Inhibitor Scaffold, a Profile Not Shared by Non-Brominated Analogs

A patent application describes nitrogen-containing heterocyclic compounds incorporating the 4-bromo-6-methoxy-1H-indole core as BRD4 inhibitors for therapeutic applications in cancer, inflammation, and metabolic diseases [1]. While specific IC50 values for the unsubstituted scaffold are not disclosed, the inclusion of this precise substitution pattern in the patent's Markush structure highlights its role in conferring BRD4 inhibitory activity. This functional annotation is not reported for 6-methoxyindole or 4-bromoindole, suggesting that the dual substitution is critical for target engagement.

Epigenetics BRD4 Inhibition Cancer

4-Bromo-6-methoxy-1H-indole (CAS 393553-55-4): Optimal Scientific and Industrial Application Scenarios


Medicinal Chemistry: Scaffold for BRD4 Inhibitor Development

Based on patent disclosures implicating 4-bromo-6-methoxy-1H-indole-containing compounds as BRD4 inhibitors [1], this scaffold is ideally suited for structure-activity relationship (SAR) studies aimed at developing novel epigenetic therapeutics for oncology and inflammatory indications. Procurement of this precise building block ensures fidelity to the patented chemotype.

Synthetic Methodology: Orthogonal Functionalization via Cross-Coupling

The C4-bromo substituent serves as a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira) [2]. This enables the rapid diversification of the indole core at the 4-position while the 6-methoxy group remains intact, facilitating the construction of focused libraries for medicinal chemistry campaigns.

Physicochemical Optimization: Balancing Lipophilicity in Lead Candidates

The intermediate LogP value (2.94) [3] of 4-bromo-6-methoxy-1H-indole positions it as a favorable starting point for lead optimization programs where both cellular permeability and aqueous solubility are critical. Analogs with LogP values below 2 or above 4 may exhibit suboptimal ADME properties, making this scaffold a strategic choice for balancing these parameters.

Organic Synthesis: Regioselective Electrophilic Aromatic Substitution Studies

The unique electronic interplay between the 4-bromo and 6-methoxy groups [4] makes 4-bromo-6-methoxy-1H-indole an excellent model substrate for investigating regioselectivity in electrophilic aromatic substitutions. Researchers can leverage its distinct reactivity profile to probe the limits of current mechanistic understanding and to develop new synthetic methodologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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